![molecular formula C27H25NO3 B1385345 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-81-7](/img/structure/B1385345.png)
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline
Overview
Description
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is a biochemical used for proteomics research . It has a molecular formula of C27H25NO3 and a molecular weight of 411.50 .
Molecular Structure Analysis
The molecular structure of 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline consists of 27 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are beyond my current capabilities.Scientific Research Applications
Synthesis and Structural Studies
Research into the synthesis of compounds related to 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline often involves exploring the reaction paths and synthesis of related compounds, like benzoxazines, and their byproducts (Zhang et al., 2015).
The crystal structure and vibrational properties of similar compounds, such as aniline-dimer-based benzoxazines, have been a subject of study, providing insights into their molecular arrangement and characteristics (Wu et al., 2021).
Material Science and Polymer Research
Some studies focus on the application of related aniline compounds in the development of organic materials with specific properties, like mesogenic properties and dendritic liquid crystals (Morar et al., 2018).
Research has also been conducted on novel polymers based on aniline derivatives, exploring their electrochemical synthesis and potential applications, such as in dye-sensitized solar cells (Shahhosseini et al., 2016).
Advanced Coatings and Corrosion Resistance
- The synthesis and electrochemical properties of aniline-dimer-based benzoxazines have been studied for potential applications in advanced corrosion-resistant coatings (Li et al., 2018).
Liquid Crystal and Phase Transition Studies
- Investigations into the synthesis, characterization, and phase transition of compounds like N-(4-butyloxy benzylidene)-4-alkoxy anilines have been carried out, focusing on their thermal properties and potential use in liquid crystal technologies (Pisipati et al., 2013).
Catalytic Oxidation Studies
- Studies have explored the use of related aniline compounds as catalysts, such as in the catalytic oxidation of phenolic and aniline compounds using superparamagnetic nanoparticles (Zhang et al., 2009).
Future Directions
properties
IUPAC Name |
4-phenoxy-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO3/c1-3-9-24(10-4-1)29-18-19-30-27-13-7-8-22(20-27)21-28-23-14-16-26(17-15-23)31-25-11-5-2-6-12-25/h1-17,20,28H,18-19,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRXZEMKFQFPGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC=C(C=C3)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.